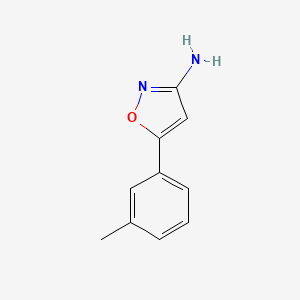

5-m-Tolylisoxazol-3-amine

Description

Contextual Significance of Isoxazole (B147169) Derivatives in Organic Synthesis

Isoxazole derivatives are fundamental building blocks in organic synthesis due to their versatile chemical reactivity. sciensage.info They serve as precursors to a variety of important synthetic intermediates, including β-hydroxy ketones, γ-amino alcohols, and β-dicarbonyl compounds. benthamdirect.com The isoxazole ring is a key component in numerous compounds with a wide range of applications, from medicinal chemistry to materials science. benthamdirect.comnjesr.com

In medicinal chemistry, isoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sciensage.infobenthamdirect.comnjesr.comrsc.org Several well-known drugs, such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib, feature an isoxazole core, highlighting the therapeutic importance of this scaffold. njesr.comrsc.org

Beyond pharmaceuticals, isoxazole derivatives have found applications in agriculture as herbicides and insecticides. benthamdirect.com In the realm of material science, they have been utilized in the development of semiconductors, liquid crystals, and dyes. benthamdirect.com The adaptability of the isoxazole ring allows for the creation of a diverse array of molecules with tailored properties, making it a subject of continuous research and development. rsc.org

Rationale for Academic Research on Aminoisoxazole Scaffolds

The amino-isoxazole scaffold is a specific area of focus within isoxazole chemistry due to the significant impact of the amino group on the molecule's properties and reactivity. The presence of an amino group can enhance the biological activity of isoxazole derivatives and provides a reactive site for further chemical modifications. nih.govaacrjournals.org

Research into amino-isoxazole scaffolds is driven by the desire to develop new therapeutic agents with improved efficacy and reduced toxicity. nih.gov For instance, studies have shown that 5-amino-isoxazole derivatives can exhibit potent antiproliferative activity. nih.gov The position of the amino group on the isoxazole ring is crucial, as it influences the molecule's interaction with biological targets. nih.gov

Furthermore, amino-isoxazoles serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The amino group can be readily transformed into other functional groups, allowing for the construction of diverse molecular architectures. mdpi.com This synthetic utility makes amino-isoxazoles valuable tools for medicinal chemists and researchers in drug discovery. nih.gov

Scope and Research Focus on 5-m-Tolylisoxazol-3-amine in Chemical Literature

The chemical literature on this compound, while not extensive, points to its role as a building block in the synthesis of more complex molecules. Its structural features, including the m-tolyl group at the 5-position and the amine at the 3-position, make it a specific and interesting subject for synthetic exploration.

Research has been conducted on the synthesis of related 3-amino-5-arylisoxazoles. For example, a method for synthesizing N-(5-arylisoxazol-3-yl)amides of maleopimaric acid has been developed through the reaction of maleopimaric acid chloride with 3-amino-5-phenyl(4-methylphenyl)isoxazoles. belnauka.by One of the resulting compounds, maleopimaric acid N-(5-(4-methylphenyl)isoxazol-3-yl)amide, has shown potential as a chiral dopant for nematic liquid crystals. belnauka.by

Additionally, palladium(II) complexes of 5-(p-tolyl)isoxazol-3-amine (B11763255) have been prepared and studied for their catalytic activity in Suzuki-Miyaura reactions in water, demonstrating the potential of this compound in organometallic chemistry and catalysis. google.firesearchgate.net

While direct and extensive research on the specific biological activities of this compound is limited in the available literature, the broader context of amino-isoxazole research suggests its potential as a scaffold for developing new compounds with interesting chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-(3-methylphenyl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

LULMJKDBGZKURH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 M Tolylisoxazol 3 Amine and Analogous Isoxazol 3 Amines

Classical and Evolving Synthetic Pathways to the Isoxazole (B147169) Nucleus

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several methods being continuously refined for efficiency and regioselectivity. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloaddition employing oximes as intermediates)

The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful and widely used method for synthesizing isoxazole rings. tandfonline.comnih.gov This reaction involves a 1,3-dipole, typically a nitrile oxide generated in situ, and a dipolarophile, which is usually an alkyne or an alkene. rsc.orgrsc.org

Nitrile oxides are commonly generated from aldoximes through oxidation. tandfonline.com Various oxidizing agents have been employed for this transformation. The choice of reactants and conditions significantly influences the regioselectivity of the cycloaddition, determining the substitution pattern on the resulting isoxazole ring. beilstein-journals.orgnih.gov For instance, the reaction of terminal alkynes with nitrile oxides typically yields 3,5-disubstituted isoxazoles. nih.govnih.gov

The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles, including those with complex functionalities. mdpi.comresearchgate.net Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using ball-milling conditions or performing the reaction in water. beilstein-journals.orgnih.gov

| 1,3-Dipole Precursor | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Aldoximes | Alkynes/Alkenes | In situ generation of nitrile oxides; versatile for various substitutions. | tandfonline.com |

| Hydroxyimidoyl chlorides | Terminal alkynes | Standard route to 3,5-disubstituted isoxazoles. | nih.gov |

| N-hydroxyamides | Alkynes | Organocatalytic approach with high regioselectivity. | acs.org |

Ring Formation Strategies from Open-Chain Precursor Compounds

Another classical and significant approach to isoxazole synthesis involves the cyclocondensation of open-chain precursors. The most prominent example is the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govyoutube.com This method, while foundational, can sometimes lead to a mixture of regioisomers, and efforts have been made to control the selectivity by modifying reaction conditions and substrates. nih.govrsc.org

Variations of this strategy include the use of β-enamino diketones, which upon reaction with hydroxylamine hydrochloride, can afford different regioisomeric isoxazoles depending on the reaction conditions. nih.govrsc.org Similarly, α,β-unsaturated ketones and their derivatives can react with hydroxylamine to form the isoxazole ring. researchgate.net These methods provide a direct route to the isoxazole core from readily available starting materials.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for these condensation reactions, often leading to higher yields in shorter reaction times. rasayanjournal.co.in

Derivatization Approaches from Pre-existing Heterocyclic Systems

Isoxazoles can also be synthesized through the transformation of other heterocyclic rings. For instance, photochemical rearrangement of isoxazoles can lead to the formation of oxazoles. nih.gov While not a direct synthesis of isoxazoles, it highlights the chemical relationship between these five-membered heterocycles. More direct derivatization approaches can involve the modification of substituents on a pre-existing isoxazole ring to introduce new functionalities. researchgate.net

Another, less common, strategy involves the ring transformation of other heterocycles into the isoxazole system. For example, the reaction of 2-formyl azirines can afford isoxazoles upon heating. nih.gov These methods, while not as broadly applied as cycloadditions or condensations, offer alternative synthetic routes to specific isoxazole derivatives.

Targeted Synthesis of 5-m-Tolylisoxazol-3-amine

The synthesis of the specific compound this compound can be achieved through tailored synthetic routes that build upon the general principles of isoxazole formation.

Preparation from 5-(p-tolyl)isoxazole-3-carbaldehyde Oxime via Successive Transformations

A documented route to a similar compound, 5-(p-tolyl)isoxazol-3-amine (B11763255), involves the use of 5-(p-tolyl)isoxazole-3-carbaldehyde oxime as a key intermediate. thieme-connect.de This oxime can be prepared through the condensation of hydroxylamine with the corresponding 1-aryl-3,4,4-trichlorobut-3-en-1-one. thieme-connect.de

The synthesis of this compound would likely follow a similar pathway, starting with the appropriate m-tolyl substituted precursor. The transformation of the oxime group on the isoxazole ring to an amine can be accomplished through a series of chemical reactions, although the specific details of these successive transformations for the m-tolyl analog are not explicitly detailed in the provided search results. This would likely involve a reduction of the oxime or a rearrangement reaction.

Rearrangement-Based Syntheses (e.g., Curtius rearrangement of 5-arylisoxazole-3-carboxylic acids)

The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines via an acyl azide (B81097) intermediate. nih.govwikipedia.org This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine. wikipedia.org

This methodology has been applied to the synthesis of aminoisoxazoles. tandfonline.combibliotekanauki.pl Specifically, the Curtius rearrangement of 5-arylisoxazole-3-carboxylic acids provides a direct route to 5-arylisoxazol-3-amines. thieme-connect.com The synthesis of this compound would therefore involve the preparation of 5-m-tolylisoxazole-3-carboxylic acid, followed by its conversion to the acyl azide and subsequent rearrangement. This approach offers a powerful and direct method for introducing the amine functionality at the 3-position of the isoxazole ring.

| Step | Reactant | Intermediate | Product | Reference |

|---|---|---|---|---|

| 1 | 5-Arylisoxazole-3-carboxylic acid | 5-Arylisoxazole-3-carbonyl azide | - | nih.govwikipedia.org |

| 2 | 5-Arylisoxazole-3-carbonyl azide | 5-Arylisoxazol-3-isocyanate | - | nih.govwikipedia.org |

| 3 | 5-Arylisoxazol-3-isocyanate | - | 5-Arylisoxazol-3-amine | wikipedia.org |

Innovative Methodologies for Amine-Containing Heterocycles Applicable to Isoxazoles

The development of novel synthetic routes to amine-containing heterocycles is a dynamic area of research, driven by the importance of these motifs in medicinal chemistry and materials science. Modern synthetic chemistry offers a toolbox of sophisticated methods that can be applied to the synthesis of isoxazoles, focusing on efficiency, selectivity, and sustainability.

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of aminoisoxazoles is no exception. Catalysts based on iridium, cobalt, gold(I), and molybdenum have shown significant promise in forming the isoxazole core and in C-N bond formation.

Iridium Catalysis: Iridium catalysts are particularly effective in asymmetric synthesis. For instance, iridium-catalyzed asymmetric allylic substitution reactions have been developed for the synthesis of functionally rich molecules. nih.gov These methods often utilize unique phosphoramidite,olefin hybrid ligands to achieve high enantioselectivity. nih.gov While direct application to this compound is not extensively documented, the principles of iridium-catalyzed amination of allylic alcohols represent a viable strategy for introducing chiral amine-containing side chains to isoxazole precursors. nih.gov Furthermore, iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) has been demonstrated as a powerful tool for the regioselective synthesis of fully substituted 1,2,3-triazoles, a related five-membered heterocycle, suggesting potential for adaptation to isoxazole synthesis. mdpi.com

Cobalt Catalysis: Cobalt catalysts offer a cost-effective and sustainable alternative to more precious metals. Cobalt-catalyzed [3+2] cycloadditions are a known method for the synthesis of 5-aminooxazoles. thieme-connect.de Additionally, light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes provides an atom-economical approach to amides, which are precursors to amines. nih.gov This method's high chemo- and regioselectivity across a broad range of alkenes and amines makes it a potentially valuable tool in the synthesis of complex aminoisoxazoles. nih.gov

Gold(I) Catalysis: Gold(I) catalysts have emerged as powerful tools for the formation of C-C, C-O, and C-N bonds. beilstein-journals.org Gold-catalyzed domino reactions of alkynyl oxime ethers, involving cyclization and subsequent Claisen-type rearrangement, provide a direct and regioselective route to trisubstituted isoxazoles. researchgate.net Gold catalysts are also effective in the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to form oxazoles, a related heterocycle. rsc.org

Molybdenum Catalysis: Molybdenum-based catalysts are useful in various transformations, including the synthesis of amino acids. nih.govnih.gov Molybdenum-catalyzed asymmetric allylic alkylation using azlactones provides access to unusual quaternary amino acids with excellent diastereo- and enantioselectivity. nih.gov This methodology could be adapted to introduce chiral amino acid moieties to an isoxazole framework. More directly, molybdenum catalysts can facilitate the amination of α-hydroxy esters to produce N-protected unnatural α-amino acid esters. nih.govresearchgate.net

Electrochemical methods are gaining prominence as a green and efficient tool in organic synthesis. These methods use electricity to drive chemical reactions, often avoiding the need for harsh reagents.

Electrochemical C-N coupling reactions are a powerful strategy for the synthesis of amines. tcichemicals.com The electrochemical amination of arenes using copper catalysis offers a step-economical approach to aromatic amines. beilstein-journals.org Furthermore, electrochemical methods have been developed for direct C-H thiocyanation of aromatic amines, demonstrating the versatility of this approach for functionalizing amine-containing compounds. researchgate.net The electrosynthesis of urea (B33335) through the C-N coupling of CO2 and nitrogenous species highlights the potential of electrochemistry in forming C-N bonds under environmentally benign conditions. oaepublish.com

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability.

A novel microwave-assisted one-pot synthesis of isoxazoles has been developed using a three-component Sonogashira coupling-cycloaddition sequence. organic-chemistry.org This method significantly reduces reaction times from days to minutes while increasing yields and minimizing the formation of byproducts. organic-chemistry.org Microwave irradiation has also been successfully employed in the one-pot, two-step synthesis of other nitrogen-containing heterocycles like 2-aminoimidazoles. researchgate.net These procedures often utilize green solvents, further enhancing their environmental credentials. nih.govbeilstein-journals.org

| Reaction Type | Key Features | Advantages |

| Three-Component Coupling-Cycloaddition | Sonogashira coupling followed by 1,3-dipolar cycloaddition of in-situ generated nitrile oxides. organic-chemistry.org | Rapid (30 mins vs. several days), high yields, minimized byproducts. organic-chemistry.org |

| Urech Synthesis of Hydantoins | Two-step, one-pot synthesis from L-amino acids in water. beilstein-journals.org | Column chromatography-free, scalable, eco-friendly. beilstein-journals.org |

| Synthesis of Imidazo[1,2-a]pyrimidines | Sequential two-step, one-pot, multicomponent reaction. nih.gov | Use of green solvent (ethanol), moderate to good yields. nih.gov |

Alpha-amino acids are versatile and readily available chiral building blocks for the synthesis of complex molecules, including heterocycles. Their incorporation into the synthesis of isoxazoles can lead to the formation of peptidomimetics and other biologically active compounds.

A practical, multigram, metal-free synthesis of isoxazole-containing building blocks from commercially available amino acids has been developed. rsc.org The key step in this process is a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org The resulting isoxazole-containing amino acids can be used in solid-phase peptide synthesis (SPPS) to create novel peptidomimetics. rsc.org For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as an unnatural β-amino acid in SPPS. mdpi.com

| Amino Acid-Derived Building Block | Synthetic Application |

| N-Boc aminoisoxazoles | Synthesis of bioisosteres of nootropic agents. rsc.org |

| Fmoc-AlaIso-OH | Solid-phase synthesis of isoxazole-containing peptidomimetics. rsc.org |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Incorporation as an unnatural β-amino acid into peptides. mdpi.com |

Microwave-Assisted and One-Pot Synthetic Procedures for Heterocycles

Advanced Purification and Characterization Techniques in Synthetic Studies (e.g., HPLC, Chiral Separation Techniques)

The purification and characterization of synthetic compounds are critical steps to ensure their identity and purity. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of organic molecules.

For chiral compounds like many isoxazole derivatives, chiral separation techniques are essential to isolate and analyze individual enantiomers. Chiral HPLC, using chiral stationary phases (CSPs), is the gold standard for this purpose. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the enantiomeric resolution of chiral amines and amino acid esters. yakhak.org Supercritical fluid chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC for chiral separations. researchgate.net

The enantiomeric excess (ee) of chiral isoxazole derivatives can be determined by HPLC analysis on chiral columns. For example, the ee of (S)-ethyl 4-((5-amino-3-(p-tolyl)isoxazol-4-yl)(m-tolyl)methyl)-1H-pyrrole-2-carboxylate was determined to be 88% by HPLC analysis. nih.gov Similarly, the ee of (S)-methyl 4-((5-amino-3-(2-chlorophenyl)isoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate was found to be 88% using a Daicel Chiralcel AD-H column. nih.gov

| Compound | Chiral Column | Mobile Phase | Enantiomeric Excess (ee) | Reference |

| (S)-Ethyl 4-((5-amino-3-(p-tolyl)isoxazol-4-yl)(m-tolyl)methyl)-1H-pyrrole-2-carboxylate | Not specified | Not specified | 88% | nih.gov |

| (S)-Methyl 4-((5-amino-3-(2-chlorophenyl)isoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate | Daicel Chiralcel AD-H | n-hexane/i-PrOH = 70/30 | 88% | nih.gov |

Chemical Reactivity and Transformations of 5 M Tolylisoxazol 3 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group at the 3-position of the isoxazole (B147169) ring is a key locus of reactivity, serving as a versatile nucleophile and a basic center. This functionality allows for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

Acylation Reactions for Amide Derivatives

The primary amine of 3-aminoisoxazoles readily undergoes acylation with various acylating agents to furnish the corresponding amide derivatives. These reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures. For instance, the reaction of 3-aminoisoxazoles with acyl halides or anhydrides typically proceeds smoothly to yield N-(isoxazol-3-yl)amides. While direct acylation examples for 5-m-tolylisoxazol-3-amine are not extensively detailed in the literature, the reactivity pattern is well-established for analogous 3-aminoisoxazoles. rsc.orgrsc.org

A related transformation involves the formation of carbamates, which are structurally similar to amides. In the synthesis of 5-(p-tolyl)isoxazol-3-amine (B11763255), a precursor carbonyl azide (B81097) was reacted with phenol (B47542) to produce a phenyl carbamate (B1207046) derivative in high yield. thieme-connect.de This carbamate was then hydrolyzed to afford the final amine product. thieme-connect.de This process highlights the utility of acylation-type reactions in the synthetic pathways involving 3-aminoisoxazole (B106053) scaffolds.

Table 1: Representative Acylation and Related Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-(p-Tolyl)isoxazole-3-carbonyl azide | Phenol | Phenyl carbamate | thieme-connect.de |

Condensation Reactions with Carbonyl Compounds Leading to Imines and Enamines

The nucleophilic primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases) and, where applicable, enamines. smolecule.com These reactions are crucial for creating new carbon-nitrogen double bonds and extending the molecular framework. The formation of an imine adduct with pyridoxal (B1214274) 5'-phosphate (PLP) has been proposed as a mechanism of action for some isoxazole-based enzyme inhibitors, underscoring the biological relevance of this transformation. researchgate.net

While specific examples detailing the condensation of this compound are not prevalent, the general reactivity is a cornerstone of amine chemistry. The reaction typically involves heating the amine and the carbonyl compound, often with azeotropic removal of water or in the presence of a dehydrating agent. The resulting imines are themselves valuable synthetic intermediates.

Salt Formation and Basicity Considerations in Acid-Base Equilibria

The amine's ability to act as a Lewis base is demonstrated by its capacity to form coordination complexes with metal ions. A notable example is the synthesis of a square-planar trans-dichloropalladium(II) complex where two 5-(p-tolyl)isoxazol-3-amine molecules act as ligands, coordinating to the palladium center through the amine nitrogen. thieme-connect.dedoi.org This complex has demonstrated high catalytic activity in Suzuki-Miyaura reactions. thieme-connect.dedoi.org

Reactivity with Activated Enol Ethers for Annulation and Heterocycle Formation (e.g., Isoxazolopyrimidinones)

A significant application of 3-aminoisoxazoles is their use as building blocks in the synthesis of fused heterocyclic systems through annulation reactions. These reactions often involve condensation with bifunctional reagents like activated enol ethers or α,β-unsaturated carbonyl compounds.

Research has shown that 5-amino-3-phenylisoxazole (B183965) can be converted to 3-phenylisoxazolo[5,4-d]pyrimidine. researchgate.net Similarly, 5-amino-3-methylisoxazole (B44965) has been used in annulation reactions with α-halocarbonyl compounds to produce pyrrolo[3,2-d]isoxazole and isoxazolo[5,4-b]azepin-6-one derivatives. researchgate.net These transformations highlight the potential of the amine and the adjacent ring nitrogen to participate in cyclization cascades, leading to complex, polycyclic structures. The synthesis of isoxazolo[2,3-a]pyrimidines has also been reported through one-pot, three-component aza-Diels–Alder reactions involving isoxazole amines. doi.org

Table 2: Examples of Heterocycle Formation from 3-Aminoisoxazoles

| Starting Material | Reagent(s) | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 5-Amino-3-phenylisoxazole | Formamidine / Ethyl imidates | 3-Phenylisoxazolo[5,4-d]pyrimidine | researchgate.net |

| 5-Amino-3-methylisoxazole | α-Halocarbonyl compounds | Pyrrolo[3,2-d]isoxazole | researchgate.net |

| 5-Amino-3-methylisoxazole | α-Halocarbonyl compounds | Isoxazolo[5,4-b]azepin-6-one | researchgate.net |

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its reactivity towards substitution reactions is influenced by the heteroatoms and the existing substituents.

Investigation of Electrophilic and Nucleophilic Aromatic Substitutions on the Heterocyclic Ring

The isoxazole ring can, in principle, undergo both electrophilic and nucleophilic aromatic substitution, although it is generally considered an electron-deficient system.

Electrophilic Aromatic Substitution: The π-electrons of the isoxazole ring make it susceptible to attack by electrophiles. smolecule.comic.ac.uk The position of attack is directed by the existing substituents. The amino group at C3 and the tolyl group at C5 are both activating, electron-donating groups, which would be expected to direct incoming electrophiles to the C4 position. A pertinent example is the Vilsmeier-Haack reaction of 5-amino-3-phenylisoxazole, which introduces a formyl group at the C4 position, demonstrating that electrophilic substitution at this site is feasible. researchgate.net However, the electron-donating nature of the substituents also stabilizes the ring, potentially making it less reactive towards some electrophilic attacks compared to more electron-deficient isoxazoles. smolecule.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring typically requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. researchgate.net For example, 3-bromoisoxazoles can undergo amination via a nucleophilic substitution mechanism, although this may require microwave irradiation to proceed efficiently. researchgate.net Similarly, a nitro group can be displaced from an isoxazole ring by various nucleophiles. researchgate.net In the case of this compound, the ring is substituted with electron-donating groups, making it generally unreactive towards nucleophilic aromatic substitution unless further modifications are made to introduce an appropriate activating group.

Studies on Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse chemical structures. These transformations are often driven by the inherent strain of the five-membered ring and the weak N-O bond. For isoxazol-3-amines, these reactions provide pathways to other valuable heterocyclic systems.

One of the notable transformations is the base-promoted rearrangement of isoxazole derivatives. A relevant example, although observed in a fused system, is the Boulton-Katritzky rearrangement. This reaction has been documented for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which upon treatment with a base like potassium carbonate (K₂CO₃), rearrange to form 3-hydroxy-2-(2-aryl thieme-connect.deresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This type of rearrangement involves a sequence of cyclization, ring-opening of the isoxazole, and recyclization to form a more stable triazole ring system. beilstein-journals.orgresearchgate.net The propensity for this rearrangement can be influenced by substituents on the arylhydrazone part, with electron-withdrawing groups sometimes inhibiting the reaction. beilstein-journals.org

Another potential transformation for isoxazol-3-amines is their rearrangement into 1,2,3-triazolamines when heated in solvents like dimethylformamide (DMF). researchgate.net The isoxazole ring can also be a precursor for various functional groups through ring cleavage. Depending on the reagents and conditions, the isoxazole moiety can be converted into β-hydroxy ketones, β-hydroxy nitriles, or α,β-unsaturated oximes, highlighting its versatility as a synthetic intermediate. researchgate.net

These transformations are pivotal in synthetic chemistry as they allow for the diversification of molecular scaffolds, converting readily available isoxazoles into other, sometimes less accessible, heterocyclic structures. researchgate.net

Modifications of the Tolyl Moiety

The tolyl group of this compound consists of a methyl-substituted benzene (B151609) ring. This aromatic ring can undergo chemical modifications, primarily through electrophilic aromatic substitution, although the reactivity is significantly influenced by the attached isoxazole ring.

Influence of Substituent Effects on Reactivity and Selectivity in the Tolyl Group

The reactivity of the tolyl group in this compound towards electrophilic substitution is governed by the electronic effects of two key substituents: the methyl group and the 3-aminoisoxazol-5-yl group.

Methyl Group: The methyl group is an activating, ortho, para-directing group due to its positive inductive (+I) and hyperconjugation effects. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to itself.

In 5-m -tolylisoxazol-3-amine, the isoxazole ring is at the meta position relative to the methyl group. The directing effects of these two groups are therefore superimposed. The methyl group activates the positions ortho (C2, C6) and para (C4) to itself. The isoxazole ring deactivates the entire ring but directs meta to its own position (C2, C4, C6). The positions ortho and para to the activating methyl group coincide with the positions meta to the deactivating isoxazole group. Therefore, electrophilic substitution is predicted to occur at positions 2, 4, and 6 of the tolyl ring, with the precise outcome depending on the specific electrophile and reaction conditions, including steric factors.

Comparative Analysis of Ortho, Meta, and Para-Tolyl Isomerism on Overall Chemical Behavior

Steric Effects: The ortho-tolyl isomer experiences the most significant steric hindrance. The methyl group is adjacent to the bond connecting the phenyl and isoxazole rings, which can restrict the rotation around this bond and influence the molecule's preferred conformation. This steric crowding can affect how the molecule interacts with other reagents, catalysts, or biological targets. For instance, in the formation of metal complexes, such as with palladium, the steric bulk of the ortho-methyl group could hinder the coordination of the amine to the metal center compared to the less hindered meta and para isomers. thieme-connect.deresearchgate.net

Electronic Effects: The electronic influence of the methyl group on the isoxazole ring is most pronounced in the ortho and para positions. In the para-tolyl isomer, the electron-donating methyl group is in conjugation with the isoxazole ring system, which can affect the electron density of the heterocycle. This is evident in studies of 5-(p-tolyl)isoxazol-3-amine, which has been successfully used as a ligand in palladium-catalyzed Suzuki-Miyaura reactions. thieme-connect.dedoi.org The electronic communication between the tolyl and isoxazole moieties can impact the ligand's ability to stabilize the metal center. In the meta-tolyl isomer, the methyl group's electronic influence on the isoxazole ring is primarily inductive, as it is not in direct conjugation.

Table 1: Comparative Analysis of Tolyl Isomers of 5-Tolylisoxazol-3-amine

| Property | Ortho-Tolyl Isomer | Meta-Tolyl Isomer | Para-Tolyl Isomer |

|---|---|---|---|

| Steric Hindrance | High; restricted rotation around C-C bond. | Moderate; less steric clash than ortho. | Low; methyl group is distant from the isoxazole ring. |

| Electronic Effect on Isoxazole | Combination of inductive and steric effects. | Primarily inductive effect from the methyl group. | Conjugative (hyperconjugation) and inductive effects are maximized. |

| Reactivity of Tolyl Ring (Electrophilic Substitution) | Complex directing effects; sterically hindered positions are less reactive. | Activating methyl and deactivating isoxazole effects are combined. | Positions ortho to methyl are activated; less steric hindrance than the ortho-isomer. |

| Reported Applications | Studied in the context of conformational analysis. | The subject of this article; available as a chemical reagent. | Used as a ligand for palladium-catalyzed cross-coupling reactions. thieme-connect.dedoi.orgresearchgate.net |

Coordination Chemistry and Catalytic Applications of 5 M Tolylisoxazol 3 Amine and Its Derivatives

Ligand Design Principles for Isoxazol-3-amines in Transition Metal Catalysis

The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. ethernet.edu.et Isoxazol-3-amines serve as effective N-donor ligands, where the primary coordination typically occurs through the exocyclic amine nitrogen at the 3-position. The choice of an isoxazole-based scaffold is strategic for several reasons. Isoxazoles are a class of heterocycles that feature prominently in many drug molecules and are valuable in synthetic organic chemistry. researchgate.netresearchgate.netrsc.org

The key design principles for using isoxazol-3-amines in transition metal catalysis include:

Tunability: The substituent at the 5-position of the isoxazole (B147169) ring, in this case, a meta-tolyl group, allows for fine-tuning of the ligand's steric and electronic environment. This modification can influence the stability, solubility, and catalytic activity of the resulting metal complex.

Coordination Geometry: As monodentate N-donor ligands, two molecules of 5-m-tolylisoxazol-3-amine can coordinate to a metal center, such as palladium(II), to form stable, well-defined complexes, often with a square-planar geometry. thieme-connect.deresearchgate.net This predictable coordination behavior is crucial for designing catalysts with specific activities and selectivities.

Synergistic Effects: The combination of the isoxazole heterocycle and the amine donor group creates a unique electronic environment at the metal center, which can enhance catalytic activity in various transformations. researchgate.netmdpi.com

Synthesis and Structural Elucidation of Metal Complexes Incorporating this compound Ligands

The synthesis and detailed characterization of metal complexes are fundamental to understanding their catalytic potential. Palladium(II) complexes, in particular, have been studied as they are pivotal in cross-coupling catalysis.

The synthesis of palladium(II) complexes with 5-arylisoxazol-3-amine ligands is generally straightforward. A representative example is the preparation of the trans-dichlorobis[5-(p-tolyl)isoxazol-3-amine]palladium(II) complex, which serves as a close and illustrative analogue for the meta-tolyl isomer. thieme-connect.deresearchgate.net

The synthesis involves the reaction of a palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II), with two equivalents of the 5-(p-tolyl)isoxazol-3-amine (B11763255) ligand. thieme-connect.de The reaction proceeds via the displacement of the weakly coordinating acetonitrile (B52724) ligands by the stronger N-donor isoxazol-3-amine ligands. This ligand exchange reaction is typically rapid, occurring within minutes at room temperature, and results in the precipitation of the desired complex in high yield (e.g., 94%). thieme-connect.deresearchgate.net The resulting complex is often an air- and moisture-stable solid, which is advantageous for practical applications. thieme-connect.deresearchgate.net

The general reaction can be depicted as: PdCl₂(CH₃CN)₂ + 2 (Tolyl-isoxazol-3-amine) → trans-[PdCl₂(Tolyl-isoxazol-3-amine)₂] + 2 CH₃CN

A thorough structural characterization is essential to confirm the formation of the desired complex and to understand its geometry and bonding. mdpi.comorientjchem.orgsemanticscholar.org A combination of spectroscopic and crystallographic techniques is employed for this purpose. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal center. researchgate.net In the case of palladium(II) complexes of isoxazol-3-amines, coordination through the amine nitrogen is evidenced by shifts in the vibrational frequencies of the N-H bonds. thieme-connect.de The appearance of new bands in the far-IR region (typically 400-500 cm⁻¹) can be assigned to the Pd-N stretching vibrations, providing direct evidence of metal-ligand bond formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. researchgate.netmdpi.com Upon coordination to the palladium center, the signals of the protons and carbons near the coordinating nitrogen atom experience shifts compared to the free ligand. researchgate.net For instance, in the ¹H NMR spectrum of the trans-dichlorobis[5-(p-tolyl)isoxazol-3-amine]palladium(II) complex, the signals for the amine protons and the isoxazole ring proton are shifted, confirming the metal-ligand interaction in solution. thieme-connect.de

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information in the solid state. scirp.org For the analogous 5-(p-tolyl)isoxazol-3-amine palladium(II) complex, X-ray analysis confirmed a square-planar geometry around the palladium atom. thieme-connect.deresearchgate.net The two isoxazol-3-amine ligands are arranged in a trans configuration, with the palladium atom coordinated to the two nitrogen atoms of the amine groups and two chloride ions. thieme-connect.de The analysis provides precise bond lengths and angles, such as the Pd-N and Pd-Cl bond distances. znaturforsch.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. researchgate.net

| Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ (CH, isoxazole) | 6.95 ppm (s) |

| δ (NH₂) | 7.80 ppm (br s) | |

| IR (KBr) | ν (NH₂) | 3422, 3314 cm⁻¹ |

| ν (C=N) | 1656 cm⁻¹ | |

| X-ray Diffraction | Geometry | Square-planar |

| Pd-N Bond Length | 2.048 Å | |

| Pd-Cl Bond Length | 2.306 Å |

Preparation of Palladium(II) Complexes as Illustrative Examples

Catalytic Activity of Metal-Isoxazol-3-amine Complexes

The true measure of a novel metal-ligand system is its performance in catalysis. Palladium complexes of 5-arylisoxazol-3-amines have demonstrated remarkable activity, particularly in cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, essential in the synthesis of pharmaceuticals and advanced materials. chiba-u.jpmdpi.com Developing catalysts that are effective in environmentally benign solvents like water is a significant goal. rsc.org

The trans-dichlorobis[5-(p-tolyl)isoxazol-3-amine]palladium(II) complex has proven to be a highly effective catalyst for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids in neat water and under an air atmosphere. thieme-connect.deresearchgate.net This catalyst exhibits very high turnover numbers (TON), meaning a very small amount of the catalyst can produce a large amount of product. thieme-connect.de Catalyst loadings can be as low as 0.0001–0.1 mol%. thieme-connect.deresearchgate.net

The reaction is typically performed at elevated temperatures (e.g., 100 °C) for aryl bromides, but proceeds readily at room temperature for more reactive aryl iodides. thieme-connect.de A variety of bases, such as K₂CO₃ and K₃PO₄, can be used to facilitate the reaction. thieme-connect.de The catalyst is effective for a wide range of substrates, including those with electron-donating and electron-withdrawing groups. dntb.gov.ua

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 0.1 | K₂CO₃ | 100 | 98 |

| 4-Bromoacetophenone | Phenylboronic acid | 0.1 | K₃PO₄ | 100 | 99 |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 0.01 | K₃PO₄ | 100 | 99 |

| 3-Iodobenzoic acid | 4-Methoxyphenylboronic acid | 0.01 | K₂CO₃ | 20 | 98 |

| 4-Iodobenzonitrile | Phenylboronic acid | 0.1 | K₃PO₄ | 20 | 99 |

While extensively studied in Suzuki-Miyaura reactions, the catalytic potential of metal-isoxazol-3-amine complexes extends to other important transformations. The unique electronic and steric features of these ligands make them promising candidates for various catalytic cycles.

C-H Activation: The isoxazole moiety itself can act as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. researchgate.netresearchgate.net This strategy allows for the selective modification of C-H bonds, which are typically unreactive. While specific studies focusing on this compound complexes in this context are not widely reported, the underlying principle suggests their potential. For example, rhodium(III) has been used to catalyze the ortho C-H alkynylation of isoxazole-containing compounds. researchgate.net Palladium-catalyzed C(sp³)–H arylation has also been achieved using amine-containing directing groups, suggesting a possible avenue of research for these ligands. nih.gov

Other Cross-Coupling Reactions: Palladium complexes bearing amine or N-heterocyclic ligands are known to be active catalysts for other cross-coupling reactions such as the Heck and Sonogashira reactions. researchgate.netnih.gov Given the demonstrated robustness and high activity of the 5-arylisoxazol-3-amine palladium system in Suzuki couplings, it is reasonable to explore its utility in these related C-C bond-forming reactions.

Hydrogenation: While less common, certain iridium complexes with specialized aminophosphine (B1255530) ligands have been developed for asymmetric hydrogenation. mdpi.com The exploration of isoxazol-3-amine derivatives in the design of ligands for hydrogenation could be a future research direction, potentially leading to novel catalysts for stereoselective reductions.

Investigations in Cross-Coupling Reactions (e.g., Suzuki-Miyaura reaction in aqueous media)

Mechanistic Investigations of Catalytic Cycles and Active Species Identification

The catalytic efficacy of transition metal complexes derived from this compound and its analogs is fundamentally governed by the mechanistic intricacies of the catalytic cycle and the nature of the active species involved. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of related palladium-catalyzed cross-coupling reactions and drawing parallels from studies on structurally similar ligand systems.

The primary catalytic application for palladium complexes bearing amine-functionalized isoxazole ligands is in carbon-carbon bond formation, such as the Suzuki-Miyaura and Heck reactions. The generally accepted catalytic cycle for these transformations, particularly the Suzuki-Miyaura reaction, provides a robust framework for discussing the likely mechanistic pathways involving this compound-ligated palladium catalysts. yonedalabs.comlibretexts.org

The Precatalyst and Generation of the Active Species

In many palladium-catalyzed reactions, a stable Pd(II) complex serves as the precatalyst, which is then reduced in situ to the catalytically active Pd(0) species. A relevant example is the air and moisture-stable square-planar trans-dichloropalladium(II) complex featuring two 5-(p-tolyl)isoxazol-3-amine ligands. thieme-connect.de This complex is synthesized by reacting the isoxazol-3-amine ligand with a Pd(II) source like bis(acetonitrile)dichloropalladium(II). thieme-connect.de It is this Pd(0) species that initiates the catalytic cycle. yonedalabs.com The reduction of the Pd(II) precatalyst to the active Pd(0) catalyst can be facilitated by various reagents in the reaction mixture, such as phosphines, amines, or the organoboron reagent itself in the case of Suzuki-Miyaura coupling.

The Catalytic Cycle: A Stepwise Examination

The canonical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of a this compound derivative can be dissected into three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the coordinatively unsaturated 14-electron Pd(0) complex, L-Pd(0) (where L is the isoxazol-3-amine ligand). This step involves the insertion of the palladium center into the Ar-X bond, leading to the formation of a square-planar 16-electron Pd(II) intermediate, [L-Pd(Ar)(X)]. libretexts.org The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. diva-portal.org The electron-donating nature of the amine group on the isoxazole ligand can enhance the electron density on the palladium center, potentially facilitating this oxidative addition step.

Transmetalation: This is a crucial step where the organic group from the organoboron reagent (e.g., an arylboronic acid, Ar'-B(OH)₂) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species [Ar'-B(OH)₃]⁻. The halide or other anionic ligand (X) on the Pd(II) complex is replaced by the aryl group (Ar') from the boronate. yonedalabs.com The precise mechanism of transmetalation can be complex and may involve an intermediate where the borate is coordinated to the palladium complex before the transfer of the aryl group.

Reductive Elimination: In the final step, the newly formed diorganopalladium(II) intermediate, [L-Pd(Ar)(Ar')], undergoes reductive elimination. The two organic groups (Ar and Ar') couple to form the biaryl product (Ar-Ar'), and the palladium center is reduced back to its catalytically active Pd(0) state, L-Pd(0), which can then re-enter the catalytic cycle. libretexts.org The steric and electronic properties of the this compound ligand can influence the rate and efficiency of this step. Bulky ligands can promote reductive elimination by creating steric strain in the Pd(II) intermediate.

Identification of Active Species

The true active species in these catalytic cycles is often a low-coordinate, electron-rich Pd(0) complex. While a well-defined Pd(II) complex like trans-dichlorobis[5-(p-tolyl)isoxazol-3-amine]palladium(II) can be used as a precatalyst, it is not the species that directly participates in the key bond-forming steps. thieme-connect.de Under reaction conditions, one or both of the amine ligands may dissociate to generate the coordinatively unsaturated Pd(0) species required for oxidative addition.

Kinetic studies on similar palladium-catalyzed cross-coupling reactions have often shown that the resting state of the catalyst—the most stable intermediate in the catalytic cycle—can vary depending on the specific ligands and reaction conditions. mit.edu For some systems, the oxidative addition adduct is the resting state, while in others, a complex formed after transmetalation may be more stable. nih.gov For catalysts derived from this compound, the bidentate N,O-coordination of the isoxazole ring nitrogen and the exocyclic amine nitrogen to the palladium center could stabilize certain intermediates. However, it is also plausible that in the active catalytic species, the amine ligand coordinates in a monodentate fashion through the more basic amine nitrogen.

Catalytic Performance Data

The performance of catalysts derived from isoxazol-3-amine ligands can be quantified through metrics such as turnover number (TON) and turnover frequency (TOF). For example, the trans-dichloropalladium(II) complex with 5-(p-tolyl)isoxazol-3-amine has been reported as a high-turnover-number catalyst for the Suzuki-Miyaura reaction in water, effective at very low palladium loadings (0.0001–0.1 mol%). thieme-connect.de

The table below illustrates hypothetical, yet representative, data that could be obtained from mechanistic and performance studies of a palladium catalyst bearing a this compound ligand in a Suzuki-Miyaura reaction.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | TON |

| 1 | 4-Bromoanisole | Phenylboronic acid | 0.1 | K₂CO₃ | Water | 98 | 980 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | K₃PO₄ | Toluene/Water | 75 | 750 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.01 | Cs₂CO₃ | Dioxane/Water | 99 | 9900 |

| 4 | 2-Bromopyridine | 3-Tolylboronic acid | 0.1 | K₂CO₃ | Water | 92 | 920 |

This table is illustrative and based on typical results for similar catalytic systems.

Strategic Research Applications and Future Directions for 5 M Tolylisoxazol 3 Amine in Organic Chemistry

Role as a Versatile Synthetic Building Block

The inherent functionalities of 5-m-Tolylisoxazol-3-amine make it an exceptionally useful synthetic building block, or synthon, for the construction of more elaborate molecular structures. asischem.com Its primary amine offers a nucleophilic site for a wide range of chemical transformations, while the isoxazole (B147169) ring can participate in various cycloaddition and ring-transformation reactions.

Nitrogen-containing heterocyclic scaffolds are fundamental components of many biologically active molecules, natural products, and pharmaceuticals. nih.govmdpi.commdpi.com this compound serves as an ideal starting material for accessing complex molecules that incorporate the isoxazole motif. A notable example is its use in the synthesis of highly functionalized chromene derivatives. Research has demonstrated the synthesis of compounds such as 2-amino-7-(dimethylamino)-4-(5-m-tolylisoxazol-3-yl)-4H-chromene-3-carbonitrile. nih.govrsc.org This complex architecture, assembled from simpler precursors including this compound, highlights its role in building intricate, polycyclic systems that are of interest in medicinal chemistry due to the established biological activities of chromene-based compounds. nih.govrsc.org The development of such molecular frameworks is crucial for creating libraries of novel compounds for drug discovery programs. mdpi.com

Table 1: Example of an Advanced Organic Architecture Derived from this compound

| Precursor | Resulting Complex Scaffold | Significance | Reference |

|---|

The strategic placement of the amine group on the isoxazole ring facilitates the construction of fused heterocyclic systems. The reaction of the 3-amino group with suitable bifunctional reagents can lead to the formation of new rings fused to the isoxazole core. While the synthesis of isoxazolopyrimidinones directly from this compound is a specific target for future exploration, the principle is well-established. The successful synthesis of the aforementioned chromene derivative is a clear example of forming a fused system. nih.govrsc.org The amino group can act as a nucleophile to react with dicarbonyl compounds or their equivalents, leading to the annulation of a pyrimidinone ring onto the isoxazole scaffold. This creates a class of compounds, isoxazolopyrimidinones, which are of significant interest for their potential biological activities.

Precursor for Advanced Organic Architectures and Complex Nitrogen-Containing Scaffolds

Contributions to Novel Ligand Development for Asymmetric Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Amines and heterocyclic compounds are frequently employed as ligands that can coordinate to a metal center, modifying its reactivity and enabling catalytic transformations. researchgate.net

While research into the asymmetric applications of this compound is a future-facing goal, foundational work on its isomer, 5-p-Tolylisoxazol-3-amine, has already demonstrated its significant potential in catalysis. A key study reported the synthesis of an air- and moisture-stable square-planar trans-dichloropalladium(II) complex bearing two 5-(p-tolyl)isoxazol-3-amine (B11763255) ligands. thieme-connect.de This complex proved to be a highly efficient, high-turnover-number catalyst for the Suzuki-Miyaura cross-coupling reaction, a vital carbon-carbon bond-forming reaction, even at very low catalyst loadings in water. thieme-connect.deresearchgate.net The palladium(II) center is coordinated by the isoxazole nitrogen atoms of the ligands. maynoothuniversity.ie

This successful application in general catalysis strongly suggests that chiral derivatives of this compound could be developed as valuable ligands for asymmetric catalysis. rsc.org By introducing a chiral center to the ligand structure, it becomes possible to create an asymmetric environment around the metal catalyst, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov Future work could focus on synthesizing such chiral ligands and evaluating their efficacy in a range of enantioselective transformations.

Table 2: Catalytic Performance of a 5-(p-Tolyl)isoxazol-3-amine-Palladium(II) Complex in the Suzuki-Miyaura Reaction

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | 0.1 | Water | 98 | thieme-connect.de |

| 4-Chlorotoluene | Phenylboronic acid | 0.1 | Water | 97 | thieme-connect.de |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 0.1 | Water | 99 | thieme-connect.de |

Advanced Spectroscopic Characterization for Deeper Structural and Electronic Insights

A thorough understanding of a molecule's structure and electronic properties is essential for predicting its reactivity and designing applications. Advanced spectroscopic techniques provide these crucial insights. The empirical formula for this compound is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . sigmaaldrich.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine (N-H) and aromatic groups. Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the isoxazole and tolyl rings would appear in the 1450-1650 cm⁻¹ fingerprint region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed structural information. The protons of the tolyl methyl group would appear as a singlet around 2.3-2.4 ppm. libretexts.org The aromatic protons on the tolyl ring would produce signals in the 7.0-7.8 ppm region, with a splitting pattern characteristic of a meta-substituted benzene (B151609) ring. The isoxazole ring proton would likely appear as a singlet in the aromatic region, and the amine (NH₂) protons would give a broad signal whose chemical shift is concentration-dependent. libretexts.org

Advanced Characterization: More advanced techniques can offer deeper insights. For instance, rotational spectroscopy, as has been applied to the parent 3-aminoisoxazole (B106053) molecule, can provide precise structural parameters and information on phenomena like the inversion motion of the -NH₂ group. mdpi.com Such studies, supported by high-level computational chemistry, can elucidate the molecule's conformational landscape and electronic distribution, which are key to its function as a ligand and synthetic building block. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Position | Reference |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) | spectroscopyonline.com |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ | researchgate.net |

| IR Spectroscopy | C=N / C=C Stretch | 1450-1650 cm⁻¹ | researchgate.net |

| ¹H NMR Spectroscopy | -CH₃ (tolyl) | ~2.4 ppm (singlet) | libretexts.org |

| ¹H NMR Spectroscopy | Aromatic-H (tolyl & isoxazole) | 6.5-8.0 ppm (multiplets/singlet) | libretexts.org |

Future Research Avenues in Sustainable Isoxazole-Based Chemical Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.govabap.co.in Traditional methods for synthesizing heterocyclic compounds often involve long reaction times, high temperatures, and the use of volatile organic solvents. scilit.com Future research on this compound should prioritize the development of more sustainable synthetic protocols.

Promising green chemistry approaches for isoxazole synthesis that could be adapted for this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and selectivity in shorter timeframes compared to conventional heating. nih.govabap.co.inresearchgate.net This technique is highly energy-efficient and has been successfully applied to the synthesis of various isoxazole derivatives. researchgate.net

Ultrasonic Irradiation (Sonochemistry): Ultrasound has emerged as an eco-friendly method for promoting organic reactions. It can enhance reaction efficiency, reduce energy consumption, and improve yields by accelerating reaction kinetics through acoustic cavitation. scilit.com

Green Solvents and Catalysts: Moving away from toxic solvents is a key goal. Research into using greener media, such as deep eutectic solvents like glycerol/K₂CO₃, has shown promise for the multicomponent synthesis of functionalized isoxazoles. d-nb.info These methods are often simpler, more economical, and safer. d-nb.info

By focusing on these sustainable methodologies, the synthesis of this compound and its valuable derivatives can be made more environmentally benign, aligning with the future direction of chemical manufacturing.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-m-Tolylisoxazol-3-amine, and what factors influence the choice of reaction conditions?

- Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted aryl precursors and isoxazole-forming reagents. For example, analogous isoxazole derivatives are synthesized using acetic acid under reflux conditions with precise stoichiometric ratios of reactants (e.g., 3-formyl-1H-indole-2-carboxylic acid and aminothiazolones) . Key factors include reaction temperature (optimized to avoid side reactions), solvent polarity, and catalyst selection (e.g., sodium acetate for acid-mediated cyclization). Yield optimization often requires iterative adjustments to these parameters.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and isoxazole (C=N-O) stretches. Mass spectrometry (MS) validates the molecular weight (e.g., 190.20 g/mol for C₁₀H₁₀N₂O₂) . X-ray crystallography may resolve ambiguities in stereoelectronic properties for crystalline derivatives.

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer: Store the compound in amber vials at –20°C under inert atmosphere to prevent oxidation or hydrolysis. Degradation can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect byproducts. Stability studies should include periodic spectral analysis (e.g., comparing NMR shifts over time) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer: Conduct a meta-analysis to quantify heterogeneity using metrics like I² (proportion of total variation due to between-study variance) and H (scaled χ² statistic) . If heterogeneity exceeds 50%, subgroup analyses (e.g., differentiating cell lines or assay protocols) can identify confounding variables. Experimental replication under standardized conditions (e.g., identical solvent systems) is critical for validation.

Q. What strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?

- Methodological Answer: Employ a design-of-experiments (DoE) approach to optimize variables like reaction time, temperature, and catalyst loading. For example, in analogous triazole syntheses, stepwise monitoring via HPLC identified intermediate bottlenecks, enabling yield improvements from 45% to 72% . Microwave-assisted synthesis may also reduce reaction times and improve regioselectivity.

Q. How do substituents on the aryl group influence the electronic properties and reactivity of this compound?

- Methodological Answer: Electron-donating groups (e.g., -OCH₃) increase electron density on the isoxazole ring, enhancing nucleophilic reactivity. Computational studies (e.g., density functional theory, DFT) can quantify substituent effects on frontier molecular orbitals. For instance, methoxy groups in similar compounds reduced LUMO energy by 0.8 eV, facilitating electrophilic attacks .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., antioxidant enzymes or kinase inhibitors). For oxadiazole analogs, docking studies revealed hydrogen bonding with Tyr-341 and hydrophobic interactions with Val-18 in COX-2, correlating with anti-inflammatory activity . MD simulations (>100 ns) further assess binding stability under physiological conditions.

Q. How can researchers design experiments to evaluate the antioxidant potential of this compound derivatives?

- Methodological Answer: Use in vitro assays like DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Structure-activity relationships (SAR) guided by electron paramagnetic resonance (EPR) can identify substituents enhancing radical stabilization. For example, hydroxyl groups at the para position in analogous compounds increased scavenging efficiency by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.